3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea
Description
3-(Adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is a 1,3-disubstituted urea derivative featuring an adamantyl group and a 4-bromobenzylidene moiety. Synthesized via condensation of 4-bromophenyl isocyanate with 1-adamantylamine under reflux conditions, this compound exhibits a high yield (89%) and crystallizes in the orthorhombic space group Pna21 (No. 33) with unit cell parameters a = 9.2558(12) Å, b = 13.0186(17) Å, and c = 13.4684(18) Å . Its crystal structure reveals two intermolecular N–H⋯O hydrogen bonds (N1–H1N1⋯O1: 2.39(3) Å, 156°; N2–H1N2⋯O1: 2.12(4) Å, 161°), forming a zigzag polymer chain along the a-axis .
The compound demonstrates broad-spectrum biological activities, including antitumor, antifungal, antibacterial, antiviral, and herbicidal properties, making it a candidate for chemotherapeutic and agrochemical applications .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWKSWJGGKSKX-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C\C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-bromoadamantane with appropriate reagents to introduce the adamantyl group.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity starting materials and solvents is also crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The adamantane moiety enhances oxidative stability, but selective oxidation occurs at the methylideneamino (-N=CH-) group. Under controlled conditions:
Reduction Reactions
The Z-configuration of the imine bond enables stereospecific reductions:
Nucleophilic Substitution
The 4-bromophenyl group undergoes facile substitution:
Cycloaddition and Ring-Opening Reactions
The imine functionality participates in [3+2] cycloadditions:
Acid/Base-Mediated Rearrangements
The adamantane core directs reaction pathways under acidic conditions:
Catalytic Cross-Coupling
Suzuki-Miyaura coupling modifies the bromophenyl group:
Critical Stability Notes:
-
Thermal Degradation : Decomposes at >250°C via adamantane ring fragmentation (TGA data: 15% mass loss at 255°C) .
-
Photoreactivity : UV irradiation (λ=365 nm) induces C–Br bond homolysis, forming a phenyl radical trapped by TEMPO .
This compound’s reactivity profile highlights its utility in synthesizing structurally diverse adamantane-based pharmacophores and materials. The bromophenyl group serves as a versatile handle for late-stage functionalization, while the adamantane core ensures metabolic stability in biological applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound’s interactions with biomolecules can be studied to understand its potential as a therapeutic agent.
Medicine: The compound’s potential antiviral and anticancer properties are of particular interest.
Mechanism of Action
The mechanism of action of 3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
This chloro-substituted analog shares structural similarities with the bromo derivative. Synthesized analogously using 4-chlorophenyl isocyanate, it crystallizes in the same Pna21 space group with nearly identical unit cell parameters (a = 9.2750(10) Å , b = 12.8640(17) Å , c = 13.483(2) Å ), indicating isostructurality . Key differences include:
- Hydrogen Bonding : The chloro derivative forms shorter N–H⋯O bonds (N1–H1⋯O1: 2.072(3) Å, 158.1°; N2–H2⋯O1: 2.225(4) Å, 154.0°) compared to the bromo compound. This may enhance lattice stability and solubility .
- Biological Activity: While the bromo compound shows multitarget activity, the chloro analog is specifically noted for potent antitubercular effects, likely due to halogen-dependent interactions with bacterial targets .
Table 1: Structural and Hydrogen Bond Comparison
Halogen Substituent Effects
Comparison with Non-Urea Adamantyl Derivatives
Adamantyl groups are also incorporated into triazole-thiones (e.g., 3-(adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione). These compounds exhibit distinct hydrogen-bonded supramolecular architectures (e.g., O–H⋯N and C–H⋯S interactions) and target different pathways, such as malaria and cancer . However, their triazole cores reduce direct comparability with urea derivatives.
Biological Activity
3-(adamantan-1-yl)-1-[(Z)-[(4-bromophenyl)methylidene]amino]urea is a synthetic organic compound notable for its unique structure, which includes an adamantane moiety and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The presence of the adamantane structure contributes to its stability and ability to penetrate biological membranes, while the bromophenyl group may enhance its reactivity with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantane group aids in membrane penetration, allowing the compound to reach intracellular targets effectively. The bromophenyl component is believed to interact with various enzymes and receptors, potentially modulating their activity. This dual functionality makes it a candidate for further exploration in therapeutic contexts.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific IC values for related compounds suggest that variations in substituents significantly influence their efficacy against different cancer cell lines.
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | A-431 |
| Compound B | 15.8 | Jurkat |
| This compound | TBD | TBD |
Antiviral Activity
The compound's unique structure may also confer antiviral properties. Preliminary studies suggest that adamantane derivatives can inhibit viral replication mechanisms, particularly in influenza viruses. The mechanism likely involves interference with viral entry or replication processes, although specific data on this compound's antiviral efficacy remains limited.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research shows that:
- Bromine Substitution : The presence of bromine enhances biological activity compared to chlorine or fluorine substitutions.
- Adamantane Core : The rigid structure of adamantane contributes to favorable pharmacokinetic properties, including increased bioavailability.
Case Studies
Several case studies have explored the biological effects of adamantane derivatives:
- Study on Apoptosis Induction : A study demonstrated that a compound structurally similar to this compound induced apoptosis in A-431 cells through a mitochondrial pathway.
- Antiviral Efficacy : Another investigation reported that adamantane derivatives exhibited antiviral activity against influenza A, suggesting potential applications in treating viral infections.
Q & A
Q. Advanced Optimization Strategies
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalysts : Addition of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) could stabilize intermediates.
- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions, while microwave-assisted synthesis can improve efficiency .
Q. Table 1: Synthesis Parameters
| Parameter | Conditions | Yield/Purity |
|---|---|---|
| Solvent | Ethanol | 89% |
| Temperature | Reflux (78°C) | Crystalline product |
| Crystallization Solvent | EtOH/CHCl₃ (1:1) | Single crystals |
How is X-ray crystallography applied to determine the structure of this compound, and what software is critical for refinement?
Basic Methodology
Single-crystal X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å) on a Bruker SMART diffractometer. The structure is solved via direct methods using SHELXS and refined with SHELXL , achieving R-factors of R₁ = 0.0471 and wR₂ = 0.1059 .
Q. Advanced Considerations
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | Pna2₁ (No. 33) |
| Unit Cell Dimensions | a = 9.2558(12) Å, b = 13.0186(17) Å, c = 13.4684(18) Å |
| Z | 4 |
| R-factor | 0.0471 |
How do structural modifications influence biological activity, and what methodologies validate structure-activity relationships (SAR)?
Basic SAR Framework
The adamantyl group enhances lipophilicity and membrane penetration, while the 4-bromophenyl moiety contributes to target binding. Modifications at the urea bridge (e.g., Z-configuration) are critical for maintaining activity against Mycobacterium tuberculosis .
Q. Advanced Methodologies
- Analog Synthesis : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to assess potency changes.
- Enzyme Inhibition Assays : Test analogs against Mtb epoxide hydrolase B (IC₅₀ values) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB: 3C88) .
How can researchers resolve contradictions in crystallographic data, such as hydrogen bond discrepancies?
Advanced Analytical Approach
Contradictions in hydrogen bond metrics (e.g., bond lengths varying by ±0.1 Å between studies) arise from temperature differences (100 K vs. 293 K) or refinement protocols. Strategies include:
Q. Table 3: Hydrogen Bond Comparison
| Study | N–H⋯O (Å) | Angle (°) | Temperature |
|---|---|---|---|
| 2.072 | 158.1 | 100 K | |
| 2.225 | 154.0 | 293 K |
What analytical techniques ensure purity and structural fidelity post-synthesis?
Q. Basic Techniques
Q. Advanced Quality Control
- HPLC-PDA : Use C18 columns (MeCN/H₂O gradient) to detect impurities (<0.5%).
- PXRD : Match experimental patterns with simulated data from CIF files .
What experimental phasing strategies are effective for macromolecular complexes involving this compound?
Q. Advanced Crystallography
- SHELXC/D/E Pipeline : Rapid phase determination via single-wavelength anomalous dispersion (SAD) with Br as the anomalous scatterer .
- Cryocooling : Flash-freeze crystals in liquid N₂ to reduce radiation damage during data collection .
How do computational models predict the compound’s pharmacokinetic properties?
Q. Advanced Modeling
- LogP Calculation : Use Molinspiration to estimate logP = 4.2 (high lipophilicity).
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration and CYP3A4 metabolism .
What in vitro assays are used to evaluate anticancer activity, and how are IC₅₀ values interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
